6-(p-Tolyl)nicotinaldehyde
Overview
Description
6-(p-Tolyl)nicotinaldehyde is a chemical compound with the molecular formula C13H11NO and a molecular weight of 197.24 . It is a solid substance that appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for 6-(p-Tolyl)nicotinaldehyde is1S/C13H11NO/c1-10-2-5-12(6-3-10)13-7-4-11(9-15)8-14-13/h2-9H,1H3
. This indicates that the compound consists of a pyridine ring with an aldehyde group at the 6th position and a p-tolyl group attached . Physical And Chemical Properties Analysis
6-(p-Tolyl)nicotinaldehyde is a solid substance that appears as a white to yellow powder or crystals . It has a molecular weight of 197.24 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
- Summary of Application : “6-(p-Tolyl)nicotinaldehyde” has been identified as a novel precursor of NAD biosynthesis in leukemia cells . Cancer cells rely on a sufficient amount of nicotinamide adenine nucleotide (NAD) to sustain their altered metabolism and proliferation . Therefore, targeting NAD depletion with inhibitors of NAD biosynthesis has emerged as a promising approach for cancer treatment .
- Methods of Application : The study involved supplementing leukemia cells with nicotinaldehyde and treating them with an NAMPT inhibitor, APO866 . The NAMPT enzyme is key for the biosynthesis of NAD, and its inhibition leads to NAD depletion .
- Results or Outcomes : The supplementation of nicotinaldehyde replenished the intracellular NAD level in leukemia cells treated with APO866 . This prevented APO866-induced oxidative stress, mitochondrial dysfunction, and ATP depletion .
Safety And Hazards
properties
IUPAC Name |
6-(4-methylphenyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-2-5-12(6-3-10)13-7-4-11(9-15)8-14-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVVMWZYAQKWKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(p-Tolyl)nicotinaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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